molecular formula C13H13NO2 B1469183 1-Cyclopropylmethyl-1H-indole-4-carboxylic acid CAS No. 1483738-26-6

1-Cyclopropylmethyl-1H-indole-4-carboxylic acid

Cat. No.: B1469183
CAS No.: 1483738-26-6
M. Wt: 215.25 g/mol
InChI Key: LYSVTJFDRSAXCX-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-1H-indole-4-carboxylic acid is a chemical building block of interest in medicinal chemistry and drug discovery programs. The indole core is a privileged scaffold in pharmaceuticals, known for its diverse biological potential, including in the development of antiviral, anti-inflammatory, and anticancer agents (Source: A brief review of the biological potential of indole derivatives, Future Journal of Pharmaceutical Sciences, 2020). The cyclopropylmethyl group attached to the indole nitrogen can confer conformational rigidity and potentially influence the compound's metabolic stability and binding affinity to biological targets. As a carboxylic acid functionalized heterocycle, this compound serves as a versatile synthetic intermediate. It is readily amenable to further derivatization, particularly through amide bond formation or metal-catalyzed cross-coupling reactions using its pre-functionalized aromatic ring, to create novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research applications as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(cyclopropylmethyl)indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSVTJFDRSAXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C(C=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Cyclopropylmethyl)-1H-indol-4-amine as a Key Intermediate

The compound 1-(Cyclopropylmethyl)-1H-indol-4-amine serves as a crucial precursor. Its synthesis is commonly achieved via the Fischer indole synthesis , which involves:

  • Starting materials: Phenylhydrazine and cyclohexanone.
  • Catalyst: Methanesulfonic acid.
  • Solvent: Methanol.
  • Conditions: Reflux.

This method efficiently constructs the indole ring, with the cyclopropylmethyl group introduced at the nitrogen. The amine at the 4-position is then available for further transformations.

Oxidation to this compound

The oxidation of the 4-amino group or the corresponding 4-substituted indole to the 4-carboxylic acid is achieved using strong oxidizing agents such as:

  • Potassium permanganate (KMnO4) in acidic medium.
  • Chromium trioxide (CrO3).

This step converts the amino or other substituents at the 4-position into the carboxylic acid functionality while maintaining the cyclopropylmethyl substituent intact.

Alternative Synthetic Route via Ester Intermediates

In some protocols, the 4-position is first functionalized as an ester, which is then hydrolyzed to the carboxylic acid:

  • Ester formation: Reaction of the indole intermediate with esterifying agents.
  • Hydrolysis: Treatment with sodium hydroxide (NaOH) solution at elevated temperature (~60 °C) overnight.
  • Acidification: Addition of concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

This method allows for better control over the carboxylation step and purification of intermediates.

Detailed Reaction Sequence Example (Adapted from Related Indole Syntheses)

Step Reaction Reagents & Conditions Outcome
1 Protection of indole nitrogen Triisopropylsilyl chloride, sodium hydride, THF, 0 °C Formation of 1-(triisopropylsilyl)-indole intermediate
2 Reduction of nitro group to amine Pd/C, H2, ethanol, room temperature, 4 days Conversion to 1-(triisopropylsilyl)-indol-4-amine
3 Boc protection of amine Di-tert-butyl dicarbonate, DMAP, pyridine, room temperature overnight Formation of Boc-protected amine
4 Bromination and rearrangement N-Bromosuccinimide (NBS), n-butyllithium Introduction of ester group at 4-position
5 Deprotection and hydrolysis Tetra-n-butylammonium fluoride (TBAF), trifluoroacetic acid (TFA) Removal of protecting groups and formation of free acid
6 Final oxidation/hydrolysis Sodium hydroxide, heat, acidification Formation of this compound

This sequence, adapted from similar indole carboxylic acid syntheses, illustrates the complexity and necessity of protecting group strategies to achieve regioselective functionalization.

Research Findings and Yield Data

Compound/Step Yield (%) Key Notes
1-(Triisopropylsilyl)-indol-4-amine 83% High purity after hydrogenation and filtration
Boc-protected intermediates 75-85% Efficient protection under mild conditions
Ester intermediates 80-90% Bromination and rearrangement steps optimized for selectivity
Final carboxylic acid 70-90% Hydrolysis and oxidation steps yield the target acid with good purity

Analytical Characterization

  • NMR Spectroscopy : Proton and carbon NMR confirm substitution patterns and functional groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Chromatography : Flash chromatography and reverse-phase chromatography are used for purification.

Typical NMR shifts for the carboxylic acid proton appear downfield (~12 ppm), confirming successful oxidation at the 4-position.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Fischer Indole Synthesis + Oxidation Phenylhydrazine, cyclohexanone, KMnO4 Reflux, acidic medium Straightforward indole formation Requires careful oxidation control
Protection-Deprotection Strategy TIPS-Cl, Boc2O, NBS, n-BuLi Low temperature, inert atmosphere High regioselectivity Multi-step, complex
Ester Hydrolysis Route Esterifying agents, NaOH, HCl Mild heating, aqueous Good control over carboxylation Additional purification steps

Chemical Reactions Analysis

1-Cyclopropylmethyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common in indole chemistry due to the electron-rich nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-Cyclopropylmethyl-1H-indole-4-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-cancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Carboxylic Acid Position Key Functional Groups Notable Properties
1-Cyclopropylmethyl-1H-indole-4-carboxylic acid C₁₃H₁₃NO₂ 215.25 Cyclopropylmethyl (N1) 4 Indole, carboxylic acid High lipophilicity, metabolic stability
1-Cyclopropyl-pyridoindole-3-carboxylic acid C₁₇H₁₉N₂O₅ 333.34 Cyclopropyl (N1), fused pyridone ring 3 Pyridone, carboxylic acid Enhanced solubility via fused ring
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 223.63 Chloro (C7), methyl (C3) 2 Halogen, methyl Electron-withdrawing effects from Cl
1-Methyl-1H-indole-5-carboxylic acid C₁₀H₉NO₂ 175.18 Methyl (N1) 5 Indole, carboxylic acid Compact structure, higher solubility
3-Thiazolidinone-indole-2-carboxylic acid C₁₃H₁₀N₂O₃S 274.30 Thiazolidinone (C3) 2 Thiazolidinone, carboxylic acid Bioactivity in antimicrobial studies
7-Cyclopentylamino-2-phenyl-indole-5-carboxylic acid C₂₀H₂₀N₂O₂ 320.39 Cyclopentylamino (C7), phenyl (C2) 5 Aromatic, amino Bulky substituents for receptor targeting

Structural and Functional Differences

Substituent Effects: The cyclopropylmethyl group in the target compound increases steric bulk and lipophilicity compared to methyl (C₁₀H₉NO₂) or propyl derivatives (C₁₃H₁₅NO₂) . Cyclopropane’s ring strain may also influence binding specificity in biological targets. Halogenated analogs (e.g., 7-chloro derivatives) exhibit stronger electron-withdrawing effects, altering electronic distribution and reactivity .

Carboxylic Acid Position :

  • Position 4 (target compound) vs. 2, 3, or 5 in analogs: The 4-carboxylic acid may reduce steric hindrance compared to 2- or 3-substituted indoles, facilitating interactions with enzymes or metal ions .

Fused Ring Systems :

  • Pyridoindole derivatives (e.g., C₁₇H₁₉N₂O₅) introduce a fused pyridone ring, enhancing planarity and solubility but reducing metabolic stability due to increased polarity .

Biological Activity

1-Cyclopropylmethyl-1H-indole-4-carboxylic acid is a synthetic compound belonging to the indole family, recognized for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising properties, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the cyclopropylmethyl group and carboxylic acid functional group, play a crucial role in its biological interactions and mechanisms of action.

  • Molecular Formula : C12H13N
  • Molecular Weight : 185.24 g/mol
  • Structural Characteristics : The presence of the cyclopropylmethyl group significantly influences the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Receptor Interaction : It potentially binds to receptors that regulate critical signaling pathways associated with cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism is believed to involve modulation of enzyme activity and disruption of microbial cell membranes.

Anticancer Activity

This compound has also shown promise as an anticancer agent. In vitro studies reveal its ability to induce apoptosis in several cancer cell lines, linked to the activation of caspase pathways. The indole structure is known for its involvement in regulating cell growth and death, making this compound a valuable candidate for further investigation in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(Cyclopropylmethyl)-1H-indole-2-carbaldehydeAldehyde at the 2-positionDifferent electronic properties affecting reactivity
6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acidContains a bromine atom at the 6-positionEnhanced binding affinity due to bromine substitution
1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acidContains a carboxylic acid instead of an aldehydeDifferent reactivity profile due to carboxylic group
1-(Cyclopropylmethyl)-1H-indole-3-carbaldehydeAldehyde at the 3-positionVariation in reactivity based on position of the aldehyde

Antimicrobial Efficacy

A study demonstrated that derivatives of indole, including this compound, displayed significant antibacterial activity against various strains. This suggests its potential as a lead compound for developing new antibiotics .

Cancer Cell Studies

In vitro assays revealed that this compound could induce apoptosis in several cancer cell lines, highlighting its potential as an anticancer agent. The underlying mechanisms were linked to the activation of caspase pathways, which are critical in programmed cell death .

Structure-Activity Relationship (SAR)

Investigations into the SAR indicated that modifications at specific positions on the indole ring could enhance or diminish biological activity. This provides insights for future drug design and optimization efforts .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Cyclopropylmethyl-1H-indole-4-carboxylic acid?

  • Methodology : A common approach involves condensation reactions using cyclopropane derivatives and indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with cyclopropylmethylamine in acetic acid with sodium acetate as a catalyst can yield intermediates, followed by carboxylation or oxidation steps. Similar protocols for related indole-carboxylic acids emphasize reflux conditions (3–5 h), purification via recrystallization (e.g., DMF/acetic acid mixtures), and characterization by HPLC/FTIR .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and FTIR to confirm structural integrity. For crystallographic validation, employ single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement. SHELX suites are robust for small-molecule structures and can resolve hydrogen-bonding networks or cyclopropane ring geometry . Mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., expected m/z for C13_{13}H13_{13}NO2_2).

Q. What safety protocols are essential during handling?

  • Methodology : Wear NIOSH/CEN-certified PPE, including face shields, P95 respirators, and nitrile gloves. Use fume hoods to avoid inhalation. In case of exposure, wash affected areas with water and consult a physician. Dispose of waste via licensed services, as ecological toxicity data are unavailable for this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for cyclopropane-containing indole derivatives?

  • Methodology : Contradictions in bond lengths or angles may arise from disorder in the cyclopropane ring. Use SHELXL’s PART instruction to model disorder, and apply restraints (e.g., DFIX, DANG) to maintain geometrically plausible parameters. High-resolution data (d-spacing < 0.8 Å) and TWIN commands in SHELX are recommended for twinned crystals .

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

  • Methodology : If NMR chemical shifts deviate from DFT-predicted values, verify solvent effects (e.g., DMSO vs. CDCl3_3) or tautomeric equilibria. For indole derivatives, pH-dependent carboxylate protonation can shift 1H^1H-NMR signals. Cross-validate using 1H^1H-15N^{15}N-HMBC to confirm heterocyclic connectivity .

Q. How can synthetic yields be improved for cyclopropane-functionalized indoles?

  • Methodology : Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine) and catalyst loading. Microwave-assisted synthesis may reduce reaction time. For cyclopropane ring stability, avoid prolonged heating above 100°C; instead, use low-temperature lithiation or photochemical methods .

Q. How should ecological impact assessments proceed when toxicity data are lacking?

  • Methodology : Perform tiered testing: (1) In silico QSAR models (e.g., EPI Suite) to predict biodegradability and LC50_{50}. (2) Conduct acute toxicity assays with Daphnia magna or algal species per OECD guidelines. (3) Monitor soil mobility via column chromatography if the compound is polar (logP < 3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Cyclopropylmethyl-1H-indole-4-carboxylic acid
Reactant of Route 2
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1-Cyclopropylmethyl-1H-indole-4-carboxylic acid

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